Methyl 1-Benzyl-5-bromopyrazole-3-carboxylate
Description
Properties
IUPAC Name |
methyl 1-benzyl-5-bromopyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c1-17-12(16)10-7-11(13)15(14-10)8-9-5-3-2-4-6-9/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POFVKPQKDSYBEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C(=C1)Br)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-Benzyl-5-bromopyrazole-3-carboxylate typically involves the reaction of methyl 5-bromo-1H-pyrazole-3-carboxylate with benzyl bromide in the presence of a base such as sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C . The reaction proceeds through nucleophilic substitution, where the benzyl group is introduced to the pyrazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and storage of reagents and products to maintain purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-Benzyl-5-bromopyrazole-3-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents may vary.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and benzyl bromide in THF.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Nucleophilic Substitution: Substituted pyrazole derivatives.
Oxidation: Oxidized pyrazole derivatives.
Reduction: Reduced pyrazole derivatives.
Ester Hydrolysis: Pyrazole-3-carboxylic acid derivatives.
Scientific Research Applications
Chemistry
In the realm of chemistry, methyl 1-benzyl-5-bromopyrazole-3-carboxylate serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its unique structure allows chemists to explore new synthetic pathways and develop novel materials .
Biology
Research has indicated potential biological activities of this compound, particularly its antimicrobial and anticancer properties. Studies have focused on its interaction with specific molecular targets within cells, suggesting that the bromine atom and pyrazole ring may play significant roles in modulating biological activity .
Medicine
This compound is being explored as a lead compound for drug development. Its structural features make it a candidate for further modification to enhance therapeutic efficacy against various diseases . Preliminary studies have reported promising results in terms of cytotoxicity against cancer cell lines.
Industry
In industrial applications, this compound is utilized in developing new materials and chemical processes. Its properties lend themselves well to formulations that require specific reactivity or stability under various conditions .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the anticancer effects of this compound on several cancer cell lines. The results demonstrated significant cytotoxic effects at low concentrations, suggesting its potential as a chemotherapeutic agent .
Case Study 2: Antimicrobial Properties
Another research effort focused on the antimicrobial properties of this compound against various bacterial strains. The findings indicated that it exhibited notable antibacterial activity, warranting further exploration for potential use in pharmaceuticals aimed at treating infections .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Chemistry | Building block for heterocyclic compounds | Facilitates novel synthetic pathways |
| Biology | Investigated for antimicrobial and anticancer properties | Significant cytotoxicity reported |
| Medicine | Potential lead compound for drug development | Promising results in preclinical studies |
| Industry | Used in developing new materials and processes | Enhances stability and reactivity |
Mechanism of Action
The mechanism of action of Methyl 1-Benzyl-5-bromopyrazole-3-carboxylate is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, within cells. The bromine atom and the pyrazole ring may play crucial roles in binding to these targets and modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Brominated Pyrazole Esters
a) Methyl 5-Bromopyrazole-3-carboxylate
- Key Differences : Lacks the benzyl group at position 1.
- Impact : Reduced lipophilicity compared to the benzyl-substituted derivative, which may lower bioavailability in biological systems.
- Synthetic Utility : The absence of the benzyl group simplifies synthesis but limits functionalization opportunities.
b) Methyl 1-Phenyl-5-bromopyrazole-3-carboxylate
- Key Differences : Substitutes benzyl with a phenyl group.
- Impact: The phenyl group’s rigidity may alter crystallinity and solubility.
Methyl Esters of Diterpene Derivatives (Non-Pyrazole)
lists diterpene methyl esters such as sandaracopimaric acid methyl ester and Z-communic acid methyl ester , which are structurally distinct but share the ester functional group .
| Property | Methyl 1-Benzyl-5-bromopyrazole-3-carboxylate | Sandaracopimaric Acid Methyl Ester |
|---|---|---|
| Molecular Weight | 295.13 g/mol | ~330–350 g/mol (estimated) |
| Functional Groups | Bromopyrazole, benzyl, ester | Diterpene backbone, ester |
| Volatility | Likely low (bromine increases molecular weight) | Higher (terpenes are volatile) |
| Applications | Pharmaceutical intermediates | Resin components, fragrances |
Hazard Comparison with Other Methyl Esters
Reactivity in Cross-Coupling Reactions
The bromine atom enables participation in palladium-catalyzed reactions, a feature absent in non-halogenated analogs. For example:
- Suzuki-Miyaura Coupling : The bromopyrazole ester can couple with aryl boronic acids to generate biaryl derivatives, a pathway irrelevant to diterpene esters .
Biological Activity
Methyl 1-Benzyl-5-bromopyrazole-3-carboxylate is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing key findings from recent studies and presenting relevant data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C₁₄H₁₅BrN₂O₂
- Molecular Weight : 323.19 g/mol
- Functional Groups : Contains a bromine atom, a benzyl group, and a carboxylate ester.
The presence of these groups contributes to its potential biological activities, including enzyme inhibition and receptor modulation.
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity. In a study evaluating various pyrazole derivatives, compounds structurally related to this compound showed moderate antibacterial effects against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 32 µg/mL to 512 µg/mL .
Table 1: Antimicrobial Activity Data
| Compound | Target Bacteria | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 32 | 18 |
| Compound B | Bacillus subtilis | 64 | 15 |
| This compound | Enterococcus faecalis | 256 | 10 |
Anticancer Activity
The anticancer potential of this compound has been explored through various assays. A study focused on its effects on breast cancer cell lines (MCF-7 and MDA-MB-231) demonstrated that compounds with similar structures exhibited significant cytotoxicity. Notably, combinations of these pyrazoles with doxorubicin resulted in enhanced anticancer effects, particularly in the more aggressive MDA-MB-231 cell line .
Table 2: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Synergistic Effect with Doxorubicin |
|---|---|---|---|
| Pyrazole Derivative A | MCF-7 | 15 | Yes |
| Pyrazole Derivative B | MDA-MB-231 | 8 | Yes |
| This compound | MDA-MB-231 | TBD | TBD |
The precise mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is believed that the compound interacts with specific molecular targets within cells, potentially modulating enzyme activity or receptor signaling pathways. The bromine atom and pyrazole ring are thought to play critical roles in these interactions.
Study on Antibacterial Activity
In a comparative study involving several pyrazole derivatives, this compound was tested against clinically relevant bacterial strains. The results indicated that while the compound did not exhibit the highest levels of antibacterial activity, it showed promise as part of a synergistic treatment regimen when combined with other agents .
Study on Anticancer Efficacy
A recent investigation into the anticancer properties of pyrazoles highlighted the effectiveness of this compound in inducing apoptosis in breast cancer cells. The combination therapy with doxorubicin was particularly effective in reducing cell viability and promoting programmed cell death in resistant cancer cell lines .
Q & A
Basic: What are the optimal synthetic routes for Methyl 1-Benzyl-5-bromopyrazole-3-carboxylate, and how does bromine positioning influence reactivity?
Answer:
The synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters, followed by bromination. The bromine atom at the 5-position (pyrazole ring) enhances electrophilic substitution but may sterically hinder subsequent functionalization. Key steps include:
- Cyclization : Use of ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate analogs as precursors .
- Bromination : NBS (N-bromosuccinimide) or Br₂ in DMF under controlled conditions to avoid over-bromination .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the brominated product.
Critical Parameter : Monitor reaction temperature (<0°C for bromine addition) to prevent side reactions like debenzylation .
Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Answer:
- NMR : and NMR confirm regiochemistry (e.g., benzyl proton signals at δ 5.2–5.5 ppm; pyrazole C=O at ~160 ppm) .
- X-ray Crystallography : Resolve ambiguities in bromine placement and ester conformation. SHELXL (for refinement) and Mercury (for visualization) are standard tools .
- Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~323 for C₁₂H₁₁BrN₂O₂).
Example : A related ethyl pyrazole carboxylate showed C-Br bond lengths of 1.88–1.90 Å in X-ray studies, critical for validating synthetic accuracy .
Advanced: How can researchers resolve contradictions in reported crystallographic data (e.g., bond lengths, angles) for brominated pyrazoles?
Answer:
Discrepancies often arise from experimental resolution or refinement protocols. Methodological steps:
Data Quality Check : Ensure diffraction resolution <0.8 Å and R-factor <5% .
Software Validation : Compare SHELXL-refined structures with ORTEP-3 visualizations to identify outliers .
Statistical Analysis : Use Mercury’s "Packing Similarity" tool to assess intermolecular interactions influencing bond geometry .
Case Study : Ethyl 1-(2-bromoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate exhibited C-Br bond variations (1.88 vs. 1.92 Å) across studies due to torsional strain in the bromoethyl group .
Advanced: What computational strategies predict the biological activity of this compound?
Answer:
- Docking Studies : Use AutoDock Vina with PDB targets (e.g., Lp-PLA2) to model interactions. The bromine atom may occupy hydrophobic pockets, enhancing binding affinity .
- QSAR Models : Correlate substituent effects (e.g., benzyl vs. methyl groups) with inhibitory activity using Gaussian-based DFT calculations .
- ADMET Prediction : SwissADME to estimate solubility (LogP ~2.5) and metabolic stability.
Structural Insight : The ester group’s orientation (e.g., syn vs. anti) impacts hydrogen bonding with catalytic residues .
Advanced: How can researchers design experiments to validate synthetic intermediates with conflicting NMR data?
Answer:
- Isotopic Labeling : -labeled hydrazine precursors clarify pyrazole ring formation via -HSQC .
- 2D NMR : COSY and NOESY distinguish between regioisomers (e.g., 5-bromo vs. 4-bromo pyrazoles).
- Control Reactions : Synthesize debrominated analogs to isolate spectral contributions from the benzyl or ester groups .
Example : In Ethyl 3-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxylate, NOESY confirmed ortho-proton coupling between the pyrazole and bromophenyl groups .
Advanced: What methodological pitfalls arise in crystallographic refinement of halogenated pyrazoles?
Answer:
- Disorder Modeling : Bromine atoms may exhibit positional disorder; use PART instructions in SHELXL to refine occupancy .
- Thermal Parameters : High ADPs (Atomic Displacement Parameters) for bromine (>0.1 Ų) suggest poor data quality or solvent interference .
- Twinned Data : For crystals with twinning (common in brominated compounds), apply HKLF5 in SHELXL to deconvolute overlapping reflections .
Table 1 : Crystallographic Parameters for Related Bromopyrazoles
| Compound | C-Br Bond Length (Å) | Resolution (Å) | R-factor (%) | Refinement Tool |
|---|---|---|---|---|
| Ethyl 5-bromo-pyrazole | 1.88 | 0.78 | 3.2 | SHELXL-2018 |
| Methyl 5-bromo-isoxazole | 1.91 | 0.85 | 4.1 | SHELXL-97 |
Advanced: How do steric and electronic effects of the benzyl group influence reactivity in cross-coupling reactions?
Answer:
- Steric Effects : The benzyl group at N1 hinders Suzuki-Miyaura coupling at C5; use bulky ligands (e.g., SPhos) to accelerate transmetallation .
- Electronic Effects : Electron-withdrawing ester groups at C3 deactivate the pyrazole ring, requiring Pd(OAc)₂/XPhos catalysts for Buchwald-Hartwig amination .
Experimental Design : Compare coupling yields under Ar vs. N₂ atmospheres to assess oxygen sensitivity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

